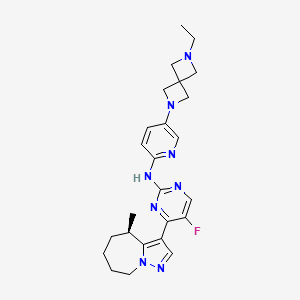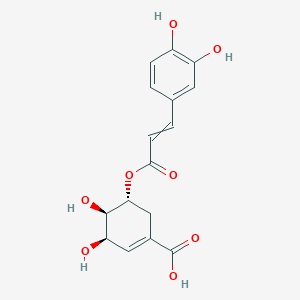
Robustaside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Robustaside B is a phenolic compound isolated from the plant Cnestis ferruginea. It is known for its antioxidant properties and has been studied for its potential therapeutic applications, particularly in the treatment of diseases that require the induction of cell death, such as cancer .
Preparation Methods
Robustaside B can be obtained through the extraction and purification from natural sources like Cnestis ferruginea. The preparation involves the use of solvents and chromatographic techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Robustaside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized products.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: This compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Robustaside B has several scientific research applications:
Chemistry: It is used as a model compound to study phenolic antioxidants and their reactivity.
Industry: This compound can be used in the formulation of antioxidant supplements and skincare products.
Mechanism of Action
Robustaside B exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits the production of thiobarbituric acid reactive substances (TBARS) in the Fe2+/ascorbate system . The compound also modulates mitochondrial membrane permeability transition (MMPT), which can lead to the induction of cell death in cancer cells . The molecular targets and pathways involved include the inhibition of lipid peroxidation and the modulation of mitochondrial function .
Comparison with Similar Compounds
Robustaside B is similar to other phenolic compounds such as quercetin and para-hydroxyphenol. it has unique properties that make it distinct:
Para-hydroxyphenol: This compound is also a phenolic antioxidant, but this compound has been shown to have stronger effects on mitochondrial membrane permeability.
Similar compounds include:
Robustaside A: Another phenolic compound isolated from the same plant, with similar antioxidant properties.
(E)-2,5-Dihydroxycinnamic acid: A related compound with antioxidant activity.
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-12-3-5-13(6-4-12)30-21-20(28)19(27)18(26)16(31-21)10-29-17(25)8-2-11-1-7-14(23)15(24)9-11/h1-9,16,18-24,26-28H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONDLKCAZJZRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


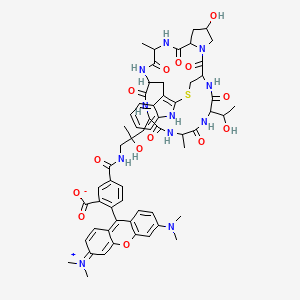

![4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)
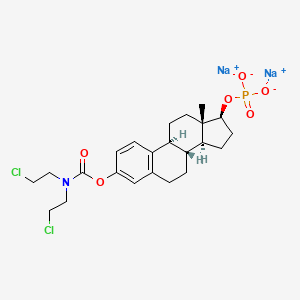

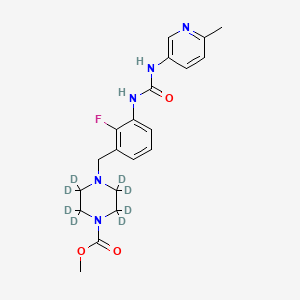
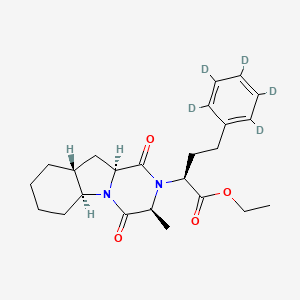

![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)
